Home > Products > Screening Compounds P84688 > 1-methyl-1H-pyrazolo[3,4-b]pyrazine
1-methyl-1H-pyrazolo[3,4-b]pyrazine - 19868-88-3

1-methyl-1H-pyrazolo[3,4-b]pyrazine

Catalog Number: EVT-2833468
CAS Number: 19868-88-3
Molecular Formula: C6H6N4
Molecular Weight: 134.142
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)

    Compound Description: PF470 is a potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM) [, ]. It showed promising efficacy in a primate model of Parkinson's disease by reducing L-DOPA-induced dyskinesia [, ]. Despite its potential, PF470's development was halted due to concerns about delayed-type immune-mediated hypersensitivity observed in a non-human primate toxicology study [].

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

    Compound Description: This compound serves as a versatile intermediate in the synthesis of diversely substituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines []. These derivatives are being investigated for potential pharmacological applications [].

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine

    Compound Description: This compound, alongside its 1-methyl analogue, was investigated for its reactivity in various chemical transformations common to heterocyclic N-oxides []. This research explored the compound's susceptibility to ring-opening reactions and its behavior in reactions such as the Reissert reaction and Grignard reactions [].

6-Amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

    Compound Description: This particular pyrazolo[3,4-b]pyridine derivative exhibits a planar pyrazolo[3,4-b]pyrazine ring system, with the phenyl ring slightly twisted out of plane []. The crystal structure reveals the molecule's stabilization by intramolecular hydrogen bonds and the formation of inversion dimers through strong hydrogen bonding interactions [].

1-Phenyl-Substituted 3-Methyl-1H-pyrazolo[3,4-b]pyrazine-5,6-dicarboxylic Acid Diethyl Esters

    Compound Description: This class of compounds is synthesized from amino-5 aryl-1 methyl-3 nitroso-4 pyrazole and diethyl butynedioate [].

Overview

1-Methyl-1H-pyrazolo[3,4-b]pyrazine is a bicyclic compound that belongs to the class of pyrazolo-pyrazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structural arrangement that contributes to its reactivity and interaction with biological targets.

Source

The compound can be synthesized from various precursors through several synthetic methods, which include cyclization reactions involving pyrazole derivatives. Its derivatives have been explored for various pharmacological activities, making it a subject of interest in the field of medicinal chemistry.

Classification

1-Methyl-1H-pyrazolo[3,4-b]pyrazine is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyrazoles, which are five-membered rings containing two nitrogen atoms.

Synthesis Analysis

Methods

The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves cyclization reactions. One common method employs the reaction of 5-amino-1-phenylpyrazole with unsaturated carbonyl compounds in the presence of catalysts such as zirconium chloride. This method allows for the formation of the pyrazolo[3,4-b]pyrazine core through a two-step process that includes condensation and subsequent cyclization under controlled conditions .

Technical Details

In a typical synthesis, 5-amino-1-phenylpyrazole is reacted with an appropriate carbonyl compound in a solvent mixture (e.g., ethanol and dimethylformamide) at elevated temperatures (around 95 °C) for several hours. The reaction progress can be monitored using techniques such as thin-layer chromatography, and purification is often achieved through column chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-1H-pyrazolo[3,4-b]pyrazine consists of two fused pyrazole rings with a methyl group at one nitrogen atom. This bicyclic arrangement imparts unique electronic properties that influence its chemical behavior.

Data

Key spectral data for 1-methyl-1H-pyrazolo[3,4-b]pyrazine includes:

  • Nuclear Magnetic Resonance (NMR): Characteristic chemical shifts corresponding to hydrogen atoms in the pyrazole rings.
  • Infrared Spectroscopy (IR): Absorption bands indicative of functional groups present in the molecule.
  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements confirming the molecular formula.
Chemical Reactions Analysis

Reactions

1-Methyl-1H-pyrazolo[3,4-b]pyrazine can undergo various chemical reactions typical for heterocycles, including:

  • Electrophilic substitution: Due to the presence of electron-rich nitrogen atoms.
  • Nucleophilic addition: Involving reactions with electrophiles at positions adjacent to nitrogen.

Technical Details

The reactivity patterns are influenced by substituents on the pyrazole rings, which can modulate electron density and steric effects. For example, introducing electron-withdrawing groups can enhance electrophilic reactivity.

Mechanism of Action

Process

The mechanism of action for compounds derived from 1-methyl-1H-pyrazolo[3,4-b]pyrazine often involves interactions with specific biological targets such as enzymes or receptors. These compounds may act as inhibitors or modulators by binding to active sites or allosteric sites on target proteins.

Data

Studies have shown that certain derivatives exhibit potent inhibitory activity against kinases involved in signaling pathways related to cancer and inflammation. For instance, specific derivatives have demonstrated IC50 values in nanomolar ranges against TBK1 kinase, highlighting their potential as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Typically characterized through differential scanning calorimetry or capillary methods.
  • Solubility: Solubility studies indicate that these compounds may vary significantly based on substituents and solvent systems used.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity profiles depend on functional groups present; electron-rich systems may participate in electrophilic aromatic substitutions.
Applications

Scientific Uses

1-Methyl-1H-pyrazolo[3,4-b]pyrazine and its derivatives are being investigated for various applications:

  • Antitumor Agents: Compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Agents: Potential use in modulating immune responses through kinase inhibition.
  • Pharmaceutical Development: Ongoing research aims to optimize these compounds for better efficacy and selectivity against specific biological targets.
Introduction to 1-Methyl-1H-Pyrazolo[3,4-b]Pyrazine in Medicinal Chemistry

Structural Analogues to Purine Bases and Biological Relevance

The 1-methyl-1H-pyrazolo[3,4-b]pyrazine scaffold is a bicyclic nitrogen-rich heterocycle characterized by a pyrazole ring fused with a pyrazine ring at the [3,4-b] positions. Its core structure features four nitrogen atoms, with specific positions enabling critical biomimicry: N1 mimics N9 of purines, while C3 and C5 positions are electronically analogous to C2/C6 of adenine/guanine. This design facilitates key interactions with biological targets [2] [9]. The 1-methyl group at N1 locks the tautomeric form, enhancing metabolic stability and directing substituent vectorality for optimal target engagement [5] [10].

Bioisosteric Advantages Over Purines:

  • Hydrogen Bonding: The C3 position (often substituted with amino or carbonyl groups) acts as a hydrogen bond donor/acceptor, mimicking purine interactions in ATP-binding pockets. For example, kinase inhibitors leverage this for hinge-region binding [8].
  • Aromatic Stacking: The electron-deficient pyrazine ring engages in π-π stacking with tyrosine/phenylalanine residues in kinases and GPCRs, enhancing binding affinity [3] [9].
  • Spatial Mimicry: Fused ring geometry matches the distance between purine’s N1-N7 atoms (∼2.5 Å), crucial for binding conserved residues like Glu590 in TRKA kinase [8].

Table 1: Key Binding Interactions Enabled by Purine Mimicry

Biological TargetInteraction TypeFunctional RoleExample Compound
TRK KinasesC3-H with Glu590 (H-bond)ATP-competitive inhibitionTRK Inhibitor C03
mGluR5 ReceptorPyrazine N4 with Lys409Negative allosteric modulationPF-470
Orexin ReceptorsPyrazole N2 with His350Antagonism of GPCR signalingDORA Compound (S)-2
CDK2C=O at C3 with Asp86 (H-bond)Cell cycle arrestSQ-67563

Therapeutic Applications:

  • Neurological Disorders: Negative allosteric modulators (NAMs) like PF-470 bind mGluR5 with Ki = 0.9 nM, exploiting purine-like interactions to modulate glutamate signaling in Parkinson’s models [9].
  • Oncology: Pyrazolo[3,4-b]pyrazines inhibit TRK kinases (e.g., compound C03: IC50 = 56 nM against TRKA) by mimicking adenine’s hinge-binding motif [8].
  • Antimicrobials: Derivatives exhibit activity against anaerobic bacteria (Bacteroides spp.) by disrupting folate synthesis, analogous to antifolate purines [1].

Historical Evolution of Pyrazolo-Pyrazine Derivatives in Drug Discovery

Early synthetic routes to pyrazolo[3,4-b]pyrazines were limited by regioselectivity challenges. The seminal 1908 synthesis by Ortoleva used iodine-mediated cyclization of diphenylhydrazone with pyridine, yielding unsubstituted 1H-pyrazolo[3,4-b]pyridine as a structural relative [2]. Modern advancements focus on:

Synthetic Methodologies:

  • Cyclocondensation: 2-Chloro-3-cyanopyridine treated with methylhydrazine forms 1-methyl-1H-pyrazolo[3,4-b]pyrazin-3-amine—a key antibacterial precursor [1].
  • Tandem Functionalization: Late-stage diversification via:
  • Buchwald–Hartwig amination at C5 (e.g., PMB-protected intermediates for TRK inhibitors) [8].
  • Ir-catalyzed C–H borylation at C3, enabling Suzuki couplings for fragment-based drug discovery (FBDD) [7].
  • Protection Strategies: N1 vs. N2 regioselectivity achieved using SEM or THP groups, critical for vectorial growth in FBDD [7].

Table 2: Evolution of Pyrazolo-Pyrazine Synthesis and Applications

EraSynthetic MethodKey InnovationTherapeutic Application
1908Iodine-mediated cyclizationFirst pyrazolo[3,4-b]pyridine synthesisN/A
1960-1980Hydrazine cyclocondensationAntibacterial derivatives (e.g., vs Bacteroides)Anaerobic infection treatment
2000-2010Pd-catalyzed cross-couplingKinase inhibitors (CDK2, GSK-3)Cancer therapy
2010-PresentTMPMgCl·LiCl-directed metalationVectorial FBDD (C7 functionalization)Fragment library synthesis

Case Studies in Optimization:

  • mGluR5 NAMs: An HTS hit (compound 1) was optimized to PF-470 by:
  • Adding 4-methylpyridin-3-yl at C3 to enhance potency (100-fold Ki improvement).
  • Incorporating pyridin-2-ylmethoxy at C6 for blood-brain barrier penetration [9].
  • TRK Inhibitors: Scaffold hopping from indazoles to pyrazolo[3,4-b]pyridines improved π-stacking with Phe589, yielding nanomolar inhibitors (e.g., A01 series) [8].
  • DORAs: Systematic SAR explored C3 amino substituents, culminating in (S)-2 (IC50 < 10 nM at orexin receptors) via chiral resolution [5].

Impact on Drug Design:Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives exist, with >5,500 references (2,400 patents) underscoring their dominance in kinase and GPCR drug discovery [2]. This evolution highlights the scaffold’s unique capacity for "growth vector" diversification—N1 alkylation, C3/C5/C6 substitution—enabling bespoke optimization across target classes.

Properties

CAS Number

19868-88-3

Product Name

1-methyl-1H-pyrazolo[3,4-b]pyrazine

IUPAC Name

1-methylpyrazolo[3,4-b]pyrazine

Molecular Formula

C6H6N4

Molecular Weight

134.142

InChI

InChI=1S/C6H6N4/c1-10-6-5(4-9-10)7-2-3-8-6/h2-4H,1H3

InChI Key

RRRIVLVAFKDWCH-UHFFFAOYSA-N

SMILES

CN1C2=NC=CN=C2C=N1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.